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molecular formula C6H6ClNOS B8542408 (3-Chloro-5-mercapto-pyridin-4-yl)-methanol

(3-Chloro-5-mercapto-pyridin-4-yl)-methanol

Cat. No. B8542408
M. Wt: 175.64 g/mol
InChI Key: ANSGPJBLMIDHLW-UHFFFAOYSA-N
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Patent
US08410134B2

Procedure details

Under argon atmosphere a mixture of 3,5-dichloro-pyridine-4-carbaldehyde (3.00 g, 17.05 mmol) and sodium hydrosulfide hydrate (flakes 70%, 1.37 g, 17.05 mmol) in DMF (20 mL) was stirred at 0° C. for 15 min. NaBH4 (8.52 g, 17.05 mmol) was added. After 30 min at 0° C. the solution was filtered and the solvent was removed in vacuo. The resulting title compound was used for the next reaction without purification. MS (m/z): 176.0 [M+H+].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
8.52 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6](Cl)[C:7]=1[CH:8]=[O:9].O.[SH-:12].[Na+].[BH4-].[Na+]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([SH:12])[C:7]=1[CH2:8][OH:9] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=NC=C(C1C=O)Cl
Name
Quantity
1.37 g
Type
reactant
Smiles
O.[SH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.52 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 30 min at 0° C. the solution was filtered
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting title compound was used for the next reaction without purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC=1C=NC=C(C1CO)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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